氯苯-13C6

描述

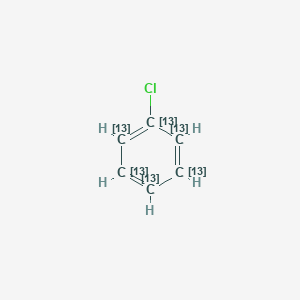

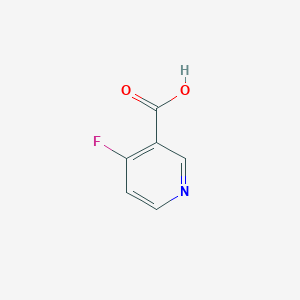

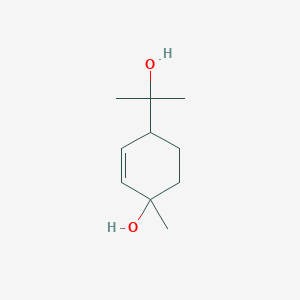

Chlorobenzene-13C6 is a chlorinated derivative of benzene where all the carbon atoms are isotopically labeled with carbon-13 (13C). This isotopic labeling is useful in various scientific studies, including tracing the synthesis pathways and understanding the reaction mechanisms of chlorobenzene and its derivatives.

Synthesis Analysis

The synthesis of chlorinated dibenzo-p-dioxins and dibenzofurans (CDDs/CDFs) can involve chlorobenzene as a precursor. A study demonstrated that the interaction of benzene with iron (III) chloride (FeCl3) on a supporting surface can produce chlorobenzenes under thermolytic conditions . This process is significant as it provides insight into the potential formation of hazardous compounds from simple precursors during combustion processes.

Molecular Structure Analysis

The molecular structure of chlorobenzene derivatives has been extensively studied. For instance, hexachlorobenzene has been found to have a planar configuration with D6h symmetry, while 1,2,4,5-tetrachlorobenzene is also planar but with D2h symmetry . The molecular structure of chlorobenzene itself has been determined using a combination of electron diffraction, rotation constant, and liquid crystal nuclear magnetic resonance data, revealing distortions in the ring geometry due to the chlorine substituent .

Chemical Reactions Analysis

Chlorobenzene can participate in various chemical reactions. For example, in the presence of refluxing chlorobenzene, a ruthenium carbonyl complex can undergo transformation to a new complex where a phenyl ring is coordinated to an adjacent ruthenium atom . Additionally, the generation of a chiral rhenium chlorobenzene complex has been reported, which exhibits interesting reactivity patterns and can serve as a functional equivalent of a chiral Lewis acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzenes have been calculated using the UPPER scheme, which estimates properties strictly from molecular structure without adjustable parameters. This scheme has shown reasonable accuracy in predicting various properties of chlorobenzenes . Furthermore, a nonempirical anisotropic atom-atom model potential has been developed for chlorobenzene crystals, which significantly improves the reproduction of crystal structures and properties .

科学研究应用

环境检测与分析

氯苯-13C6在环境科学中被广泛应用,特别是在检测和分析单氯苯(MCB)在厌氧条件下降解过程中。在Nijenhuis等人(2007)的研究中,[13C6]-MCB被用来展示其在厌氧含水层中被微生物生物量吸收,表明了MCB的厌氧矿化。这种方法可以应用于使用碳(13C)以及其他稳定同位素示踪剂,如氮(15N),直接敏感地检测生物降解(Nijenhuis, Stelzer, Kästner, & Richnow, 2007)。

氯化合物的形成

氯苯-13C6在研究氯化合物的形成过程中发挥作用。Schoonenboom等人(1995)研究了氯苯和氯苯酚从苯中形成的过程,使用了混合的12C/13C苯,证实了这些化合物直接从苯中形成,而无需碎裂和重组。这项研究有助于理解苯氯化的热力学和氯苯酚的形成(Schoonenboom, Baints, Olie, & Govers, 1995)。

生物修复和微生物降解

氯苯-13C6在生物修复研究中也具有重要意义。张朝政(2009)分离出一种降解氯苯的细菌,展示了其在修复受氯苯污染土壤中的潜力。这种细菌可以在24小时内显著降解氯苯,突显了其在环境清理应用中的潜力(Zhang Chao-zheng, 2009)。

化学合成与表征

氯苯-13C6在化学合成和表征中被使用。陈大洲(2011)使用氯苯和13C-氯乙醛作为原料生成13C1-DDT,通过各种光谱技术对其进行表征,展示了其高化学纯度和同位素丰度。这种合成突显了氯苯-13C6在生产同位素标记化合物方面的应用,用作各种研究和工业应用中的标准(Chen Da-zhou, 2011)。

传感技术

在传感技术领域,氯苯-13C6起着重要作用。王等人(2022)开发了一种UiO-66三维光子晶体(3D PC)光学传感器,用于高效检测C6H5Cl蒸气。该传感器表现出高灵敏度、选择性和快速响应时间,使其成为环境监测和保护的潜在工具(Wang, Z. Wang, Gao, Yuan, Liu, Yan, & Chen, 2022)。

安全和危害

Chlorobenzene is a flammable liquid . It causes skin irritation and is harmful if inhaled . Long-term or repeated inhalation, ingestion, or skin contact may result in respiratory tract irritation, headache, kidney damage, or liver damage . Prolonged eye contact with Chlorobenzene may cause conjunctivitis (redness and inflammation of the eyes) .

未来方向

Chlorobenzene pollution in soil and groundwater (CBsPSG) remains a serious global problem in the twenty-first century . Microbial, bioavailability, and remediation technologies are research hotspots in CBsPSG . Microbial degradation dominates the migration of chlorobenzenes in the soil–sediment–water–gas system . Four challenges (unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies) have been identified, and corresponding suggestions have been proposed for the future development of research in the field .

属性

IUPAC Name |

chloro(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPADPHJFYWMZ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583925 | |

| Record name | 1-Chloro(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorobenzene-13C6 | |

CAS RN |

287389-52-0 | |

| Record name | 1-Chloro(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287389-52-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131553.png)

![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)

![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)

![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)

![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)

![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)